Pridefine

Description

Propriétés

Numéro CAS |

5370-41-2 |

|---|---|

Formule moléculaire |

C19H21N |

Poids moléculaire |

263.4 g/mol |

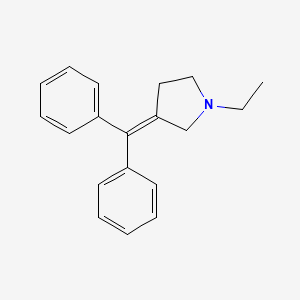

Nom IUPAC |

3-benzhydrylidene-1-ethylpyrrolidine |

InChI |

InChI=1S/C19H21N/c1-2-20-14-13-18(15-20)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |

Clé InChI |

BJUHVJHOJBHLJS-UHFFFAOYSA-N |

SMILES canonique |

CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 |

Apparence |

Solid powder |

Autres numéros CAS |

5370-41-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(diphenylmethylene)-1-ethylpyrrolidine AHR 1118 pridefine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pridefine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridefine (formerly AHR-1118) is an antidepressant agent investigated in the late 1970s and early 1980s. Although it demonstrated clinical efficacy comparable to tricyclic antidepressants with a more favorable side effect profile, it was never commercially marketed. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with monoamine transporters. This document synthesizes available data on its binding affinities, inhibitory constants, and the experimental methodologies used to elucidate its pharmacological profile. Furthermore, it explores the downstream signaling implications of its unique mode of action and presents this information in a format tailored for research and drug development professionals.

Core Mechanism of Action: Noncompetitive Inhibition of Monoamine Uptake

The primary mechanism of action of this compound is the noncompetitive inhibition of the reuptake of three key monoamine neurotransmitters: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1] Unlike competitive inhibitors, which bind to the same site as the natural substrate, a noncompetitive inhibitor binds to an allosteric site on the transporter protein. This binding event alters the conformation of the transporter, thereby reducing its ability to translocate the neurotransmitter from the synaptic cleft back into the presynaptic neuron, irrespective of the substrate concentration. This leads to an increased concentration and prolonged duration of action of these neurotransmitters in the synapse.

In addition to its primary role as a reuptake inhibitor, this compound has also been reported to possess weak monoamine-releasing activity.[1][2]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound for the norepinephrine, dopamine, and serotonin transporters. The data is derived from studies on rat brain synaptosomes.

Table 1: Inhibition Constants (Ki) of this compound for Monoamine Transporters

| Monoamine Transporter | Ki (M) |

| Norepinephrine (NE) | 2.5 x 10-6 |

| Dopamine (DA) | 2.0 x 10-6 |

| Serotonin (5-HT) | 1.0 x 10-5 |

Data from DeMet et al., 1981.[1]

Table 2: 50% Inhibitory Concentration (IC50) of this compound for Monoamine Uptake

| Monoamine Neurotransmitter | IC50 (M) |

| Norepinephrine (NE) | 2.4 x 10-6 |

| Dopamine (DA) | 2.8 x 10-6 |

| Serotonin (5-HT) | 1.0 x 10-5 |

Data from DeMet et al., 1981.[1]

Experimental Protocols

The following is a detailed methodology for a typical monoamine uptake inhibition assay using synaptosomes, based on the procedures described in the foundational studies on this compound.

Preparation of Synaptosomes

-

Tissue Homogenization: Whole rat brains are rapidly excised and homogenized in ice-cold 0.32 M sucrose solution.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the synaptosomes.

-

Resuspension: The final synaptosomal pellet is resuspended in a suitable buffer, such as Krebs-Ringer phosphate buffer, at a specific protein concentration.

Monoamine Uptake Assay

-

Pre-incubation: Synaptosomal preparations are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled monoamine neurotransmitter (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin).

-

Incubation: The mixture is incubated at 37°C for a short period (typically 1-5 minutes) to allow for active transport of the radiolabeled neurotransmitter into the synaptosomes.

-

Termination of Uptake: The uptake is rapidly terminated by vacuum filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

Data Analysis

-

Kinetic Analysis: To determine the nature of the inhibition (competitive vs. noncompetitive), kinetic parameters (Km and Vmax) are determined by performing the uptake assay with varying concentrations of the radiolabeled neurotransmitter in the presence and absence of this compound. The data is then plotted using Lineweaver-Burk or Dixon plots.

-

IC50 and Ki Determination: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC50) is determined from concentration-response curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The noncompetitive inhibition of monoamine transporters by this compound initiates a cascade of events that ultimately leads to its antidepressant effects. The following diagrams illustrate the core mechanism and the experimental workflow.

Caption: Mechanism of this compound at the synapse.

Caption: Experimental workflow for monoamine uptake assay.

Downstream Signaling Consequences

The sustained increase in synaptic concentrations of norepinephrine, dopamine, and serotonin resulting from this compound's action is expected to lead to a cascade of downstream signaling events. While specific studies on the downstream effects of this compound are limited due to its early stage of development, the known consequences of enhanced monoaminergic neurotransmission include:

-

Receptor Desensitization and Regulation: Chronic elevation of neurotransmitter levels can lead to adaptive changes in the density and sensitivity of both presynaptic autoreceptors and postsynaptic receptors. This neuroplasticity is believed to be a key component of the therapeutic effects of antidepressants.

-

Activation of Second Messenger Systems: Binding of monoamines to their respective G-protein coupled receptors on the postsynaptic membrane activates intracellular second messenger systems, such as the cyclic adenosine monophosphate (cAMP) and phosphoinositide pathways.

-

Modulation of Gene Expression: The activation of second messenger pathways can lead to the phosphorylation of transcription factors, such as the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival.

Conclusion

This compound represents a unique pharmacological agent with a distinct mechanism of action as a noncompetitive inhibitor of monoamine transporters. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for understanding its core pharmacology. While the clinical development of this compound was not pursued, its mechanism of action provides a valuable case study for researchers and drug development professionals interested in the modulation of monoaminergic neurotransmission for the treatment of psychiatric disorders. Further investigation into the broader receptor profile and the specific downstream signaling cascades activated by this compound could yield valuable insights for the design of novel antidepressant therapies.

References

An In-depth Technical Guide to Pridefine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridefine is a psychoactive compound that was investigated for its antidepressant properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. It details its mechanism of action as a triple reuptake inhibitor, summarizes its pharmacological data in structured tables, and outlines the signaling pathways affected by its activity. Furthermore, this guide provides detailed experimental protocols for the synthesis and analysis of this compound, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 3-(diphenylmethylene)-1-ethyl-pyrrolidine, is a pyrrolidine derivative.[1] Its chemical structure is characterized by a pyrrolidine ring, an ethyl group attached to the nitrogen atom, and a diphenylmethylene group at the third position.

Chemical Structure:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(diphenylmethylene)-1-ethyl-pyrrolidine | [1] |

| CAS Number | 5370-41-2 | |

| Molecular Formula | C19H21N | [1] |

| Molecular Weight | 263.38 g/mol | [1] |

| Melting Point | 118-120 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform and methanol | |

| pKa | 8.5 (predicted) | |

| logP | 4.2 (predicted) |

Pharmacological Properties

This compound acts as a balanced, non-competitive reuptake inhibitor of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2] This triple reuptake inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The pharmacological data for this compound's interaction with monoamine transporters are summarized in Table 2.

Table 2: Pharmacological Data of this compound

| Target | Parameter | Value (M) | Reference |

| Norepinephrine Transporter (NET) | Ki | 2.5 x 10⁻⁶ | [2] |

| IC50 | 2.4 x 10⁻⁶ | [2] | |

| Dopamine Transporter (DAT) | Ki | 2.0 x 10⁻⁶ | [2] |

| IC50 | 2.8 x 10⁻⁶ | [2] | |

| Serotonin Transporter (SERT) | Ki | 1.0 x 10⁻⁵ | [2] |

| IC50 | 1.0 x 10⁻⁵ | [2] |

Clinical trials conducted in the late 1970s and early 1980s demonstrated that this compound was as effective as the tricyclic antidepressants amitriptyline and imipramine in treating major depressive disorder. Notably, this compound exhibited a better tolerability profile and a faster onset of action.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of downstream signaling cascades resulting from the increased availability of serotonin, dopamine, and norepinephrine in the synapse. The following diagrams illustrate the generalized signaling pathways affected by the inhibition of their respective reuptake transporters.

References

A Technical Guide to the Discovery, Synthesis, and Characterization of Pridefine

Abstract: This document provides a comprehensive technical overview of the hypothetical novel compound, Pridefine, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 2 (ASK2), a key enzyme implicated in neuronal stress pathways. This guide details the discovery process, a complete multi-step synthetic protocol, and the methodologies used for its in-vitro characterization. All quantitative data are presented in standardized tables, and key processes are visualized through detailed diagrams to facilitate understanding and replication by skilled professionals in the field of medicinal chemistry and drug development.

Discovery and Rationale

This compound was identified through a high-throughput phenotypic screening campaign designed to find novel neuroprotective agents. A library of 150,000 diverse small molecules was screened for their ability to protect human neuroblastoma cells (SH-SY5Y) from hydrogen peroxide-induced oxidative stress. The initial hit demonstrated moderate activity and was subjected to a structure-activity relationship (SAR) optimization campaign, leading to the development of this compound as the lead candidate with significantly improved potency and selectivity for its target, ASK2.

The workflow for the discovery and initial validation is outlined below.

An In-Depth Technical Guide to the Preliminary In Vitro Profiling of Pridefine

Disclaimer: As of the latest literature review, specific in vitro studies for a compound designated "Pridefine" are not publicly available. This document serves as a comprehensive technical guide for the preliminary in vitro pharmacological evaluation of a novel psychoactive compound, using this compound as a hypothetical candidate. The methodologies and data presented are based on established protocols for characterizing agents targeting central nervous system pathways.

Introduction

The preclinical evaluation of a novel psychoactive compound is a critical phase in drug development. In vitro pharmacology provides the foundational data on a compound's mechanism of action, potency, and selectivity.[1][2] This guide outlines the core in vitro assays essential for characterizing a compound like this compound, which is presumed to interact with key targets in neuropsychopharmacology. The primary assays covered include Monoamine Oxidase (MAO) inhibition, neurotransmitter transporter binding, and G-Protein Coupled Receptor (GPCR) screening.

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamine neurotransmitters.[3] Inhibition of these enzymes is a key mechanism for several antidepressant and neuroprotective drugs.[3][4] Determining a compound's inhibitory activity and selectivity for MAO-A and MAO-B is a crucial first step.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from standard fluorometric assay kits used for determining MAO activity.[4][5] The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate by MAO.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

p-Tyramine (non-selective MAO substrate)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Dye Reagent (e.g., Amplex Red)

-

This compound (dissolved in DMSO)

-

Reference Inhibitors: Clorgyline (MAO-A selective), Pargyline or Selegiline (MAO-B selective)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (λex = 530 nm, λem = 585 nm)

Procedure:

-

Reagent Preparation: Prepare a Master Reaction Mix containing Assay Buffer, HRP, and the Dye Reagent.

-

Compound Dilution: Prepare a serial dilution of this compound and reference inhibitors in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Enzyme Incubation: To separate wells of the 96-well plate, add 45 µL of the MAO-A or MAO-B enzyme preparation.

-

Inhibitor Addition: Add 5 µL of the diluted this compound, reference inhibitor, or vehicle control (Assay Buffer with DMSO) to the respective wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the Master Reaction Mix containing the p-Tyramine substrate to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 1-2 minutes for a total of 20-30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: MAO Inhibition (Illustrative Data)

The inhibitory potency of this compound would be quantified as an IC₅₀ value, representing the concentration required to inhibit 50% of the enzyme's activity.

| Target | Test Compound | IC₅₀ (nM) [Illustrative] | Reference Compound | IC₅₀ (nM) [Reference] | Selectivity Ratio (MAO-A/MAO-B) |

| MAO-A | This compound | 85 | Clorgyline | 11[6] | 0.05 |

| MAO-B | This compound | 1750 | Pargyline | 404[6] |

Visualization: MAO Inhibition Assay Workflow & Pathway

The following diagrams illustrate the experimental workflow and the targeted metabolic pathway.

Neurotransmitter Transporter Binding Assays

Monoamine transporters, including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, are primary targets for many antidepressants.[7] These transporters terminate synaptic transmission by reuptaking neurotransmitters into the presynaptic neuron.[8] Radioligand binding assays are the gold standard for determining a compound's affinity for these transporters.[9]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a competition assay to determine the affinity (Kᵢ) of this compound for SERT, NET, and DAT by measuring its ability to displace a specific high-affinity radioligand.

Materials:

-

Membrane Preparations: Rat brain tissue homogenates (e.g., frontal cortex for NET, striatum for DAT, brainstem for SERT) or cell lines stably expressing the human transporters (hSERT, hNET, hDAT).

-

Radioligands:

-

[³H]Citalopram or [³H]Paroxetine for SERT

-

[³H]Nisoxetine for NET

-

[³H]WIN 35,428 for DAT

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Agent: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM Fluoxetine for SERT) to determine non-specific binding.

-

This compound (dissolved in DMSO).

-

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).

-

Scintillation cocktail and liquid scintillation counter.

-

96-well plate format.

Procedure:

-

Plate Setup: Set up a 96-well plate with triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific agent), and Competition (radioligand + varying concentrations of this compound).

-

Reagent Addition: To each well, add in sequence:

-

50 µL of Assay Buffer (for Total Binding) OR Non-specific Agent (for NSB) OR diluted this compound.

-

50 µL of the appropriate radioligand (at a concentration near its Kₑ).

-

150 µL of the membrane preparation (containing 50-150 µg of protein).

-

-

Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C or 37°C) to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.

-

Washing: Wash the filters rapidly with 3-4 volumes of ice-cold Assay Buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Determine the percent inhibition of specific binding at each this compound concentration.

-

Plot percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Data Presentation: Transporter Binding Affinity (Illustrative Data)

Binding affinity is expressed as the Kᵢ value (in nM), where a lower value indicates higher affinity.

| Target Transporter | Test Compound | Kᵢ (nM) [Illustrative] | Reference Compound | Kᵢ (nM) [Reference] |

| SERT (Serotonin) | This compound | 12.5 | Paroxetine | ~1-2[10] |

| NET (Norepinephrine) | This compound | 78.2 | Desipramine | 7.36[11] |

| DAT (Dopamine) | This compound | 450.6 | Cocaine | 200[12] |

Visualization: Transporter Binding Workflow & Synaptic Action

Secondary Pharmacology: GPCR Binding Panel

To assess the selectivity of this compound and identify potential off-target effects, it is essential to screen it against a panel of G-Protein Coupled Receptors (GPCRs) commonly associated with the side effects of psychoactive drugs. This is a key component of safety pharmacology.[13] Assays are typically run as radioligand competition binding studies, similar to the transporter assays.

Experimental Protocol: GPCR Radioligand Binding

The protocol is analogous to the one described in Section 3.1, with the primary differences being the specific receptor preparations and radioligands used for each target. Assays are typically run at a single high concentration of the test compound (e.g., 1 or 10 µM) for initial screening. Significant inhibition (>50%) triggers a follow-up concentration-response curve to determine the Kᵢ.

Data Presentation: GPCR Off-Target Profile (Illustrative Data)

Results are often presented as percent inhibition at a fixed concentration. A low percentage indicates a low affinity for the off-target receptor and thus higher selectivity.

| Target Receptor | Class | This compound % Inhibition @ 1µM [Illustrative] | Potential Clinical Implication of Binding |

| 5-HT₂ₐ | Serotonergic | 8% | Sedation, sexual dysfunction |

| H₁ | Histaminergic | 12% | Sedation, weight gain |

| α₁ | Adrenergic | 5% | Orthostatic hypotension, dizziness |

| M₁ | Muscarinic | < 2% | Anticholinergic effects (dry mouth, constipation) |

| D₂ | Dopaminergic | 65% | Antipsychotic effects, extrapyramidal symptoms |

Note: The illustrative 65% inhibition at the D₂ receptor would warrant a full Kᵢ determination to quantify the affinity.

Conclusion

The preliminary in vitro profiling of a novel compound like this compound is a data-driven process that systematically characterizes its interactions with key neurological targets. The assays detailed in this guide—MAO inhibition, neurotransmitter transporter binding, and GPCR off-target screening—provide the foundational dataset required to understand the compound's mechanism of action, potency, and selectivity. This information is paramount for guiding lead optimization, predicting in vivo efficacy, and identifying potential safety liabilities in the drug development pipeline.

References

- 1. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. droracle.ai [droracle.ai]

- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery [healthtech.com]

Pridefine (Pridopidine): A Technical Guide to its Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridefine, also known as Pridopidine, is an investigational small molecule drug that has garnered significant interest for its therapeutic potential in neurodegenerative disorders, particularly Huntington's disease. Initially developed as a dopamine stabilizer, recent research has illuminated its primary mechanism of action through high-affinity agonism of the Sigma-1 receptor (S1R), a unique intracellular chaperone protein. This technical guide provides an in-depth overview of this compound's binding targets, associated signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from preclinical and clinical studies are summarized to offer a clear comparison of its pharmacological profile.

Core Therapeutic Targets

This compound's therapeutic effects are primarily attributed to its interaction with two key proteins in the central nervous system: the Sigma-1 receptor (S1R) and the Dopamine D2 receptor (D2R).

Sigma-1 Receptor (S1R) Agonism: The Primary Mechanism

This compound acts as a potent and selective agonist at the S1R.[1] The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[2][3] this compound's high affinity for the S1R is considered its primary mechanism of action, mediating its neuroprotective effects.[2][3]

Dopamine D2 Receptor (D2R) Antagonism: A Secondary Role

This compound was initially characterized as a dopamine stabilizer with low-affinity antagonist activity at the D2R.[4][5][6] This interaction is approximately 100-fold weaker than its affinity for the S1R.[4][6] While not its primary target, this D2R antagonism may contribute to its overall pharmacological profile, particularly in modulating motor symptoms.[7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of this compound for its primary and secondary targets, as well as receptor occupancy data from in vivo imaging studies.

| Target Receptor | Binding Affinity (Ki) | Species/System | Reference(s) |

| Sigma-1 Receptor (S1R) | 7.1 nM | HEK293 cells | [1] |

| 7.1 nM | Rat striatal membranes | [1] | |

| ~70-80 nM | - | [4] | |

| Dopamine D2 Receptor (D2R) | 7.5 μM (high affinity state) | - | [8] |

| 17.5 μM (low affinity state) | - | [8] | |

| 7520 nM | - | [6] |

| Functional Assay | IC50 Value | Target Receptor | Description | Reference(s) |

| Dopamine D2 Receptor Antagonism | 12.9 μM | Dopamine D2 Receptor | Antagonism of dopamine-induced responses. | [9] |

| In Vivo Receptor Occupancy | Dose | Percent Occupancy | Species | Reference(s) |

| Sigma-1 Receptor | 3 mg/kg | 57 ± 2% | Rat | [4][5][10][11] |

| 15 mg/kg | 85 ± 2% | Rat | [4][5][10][11] | |

| 22.5 to 90 mg | 87% to 91% | Human | [12][13] | |

| Dopamine D2/D3 Receptor | 60 mg/kg | 44-66% | Rat | [4][5][10][11] |

| 90 mg | ~3% | Human | [12][13] |

Signaling Pathways Modulated by this compound

This compound's engagement with the S1R triggers a cascade of downstream signaling events that are central to its neuroprotective and neurorestorative properties. The primary pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates pro-survival signaling cascades.

S1R-Mediated Upregulation of the BDNF Pathway

This compound's agonism at the S1R leads to an increase in the expression and secretion of BDNF.[6][8][14] This effect is dependent on S1R, as it can be blocked by S1R antagonists.[6][8] BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Figure 1: this compound's activation of the Sigma-1 Receptor leads to increased BDNF secretion.

Activation of Pro-Survival AKT and ERK Signaling Cascades

The increased BDNF resulting from this compound's action activates its cognate receptor, Tropomyosin receptor kinase B (TrkB). This activation, in turn, stimulates two major downstream pro-survival signaling pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[6][8][14][15] The activation of these pathways promotes cell survival, enhances synaptic plasticity, and provides neuroprotection.

Figure 2: Downstream signaling cascade initiated by this compound, leading to cell survival.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for its target receptors.

-

Objective: To quantify the affinity of this compound for the Sigma-1 receptor and Dopamine D2 receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human S1R or D2R, or rat brain tissue).[16]

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for S1R) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[16]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[16]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are used to determine the effect of this compound on receptor activity, such as agonism or antagonism, and to calculate IC50 or EC50 values.

-

Objective: To determine the functional antagonism of this compound at the Dopamine D2 receptor.

-

General Protocol (cAMP Assay):

-

Cell Culture: Cells expressing the D2 receptor are cultured.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a D2 receptor agonist (e.g., dopamine) to induce a response, such as a decrease in intracellular cyclic AMP (cAMP) levels.[17]

-

Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined by plotting the response against the this compound concentration.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify changes in the phosphorylation state of key signaling proteins, such as AKT and ERK, following treatment with this compound.

-

Objective: To assess the activation of AKT and ERK signaling pathways by this compound.

-

General Protocol:

-

Cell Culture and Treatment: Neuronal cells are cultured and treated with this compound for various time points and at different concentrations.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (pAKT) and ERK (pERK), as well as antibodies for total AKT and ERK (as loading controls).[18][19]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands corresponding to pAKT and pERK is quantified and normalized to the total protein levels to determine the fold-change in phosphorylation.[18][19]

-

Figure 4: General workflow for Western blot analysis of signaling protein phosphorylation.

Conclusion

This compound (Pridopidine) presents a compelling therapeutic profile, primarily driven by its potent and selective agonism at the Sigma-1 receptor. This interaction initiates a cascade of neuroprotective signaling events, most notably the upregulation of the BDNF pathway and the subsequent activation of pro-survival AKT and ERK signaling. Its secondary, low-affinity antagonism at the Dopamine D2 receptor may also contribute to its clinical effects. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound as a potential treatment for neurodegenerative diseases. Understanding these core mechanisms is crucial for designing future clinical trials and exploring its full therapeutic potential.

References

- 1. Frontiers | Galangin reduces MPTP-induced dopamine neuron injury via the autophagy dependent-PI3K/AKT pathway [frontiersin.org]

- 2. hdsa.org [hdsa.org]

- 3. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pridopidine | Sigma1 Receptor Agonists: R&D Systems [rndsystems.com]

- 9. The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D(2) receptor antagonism and fast receptor dissociation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hdsa.org [hdsa.org]

- 12. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. History-dependent dopamine release increases cAMP levels in most basal amygdala glutamatergic neurons to control learning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of a Hypothetical Kinase Inhibitor, Pridefine, in Cellular Signaling Pathways

Disclaimer: As of late 2025, publicly available scientific literature and drug databases do not contain information on a compound named "Pridefine" or its role in cellular signaling pathways. Therefore, this document serves as a detailed, illustrative example of a technical guide for a hypothetical small molecule inhibitor, herein named "this compound." The signaling pathway, experimental data, and protocols described are based on the well-characterized Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway to demonstrate the requested format and content for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a hypothetical, selective, small-molecule inhibitor of the MEK1/2 kinases. By targeting a critical node in the MAPK/ERK signaling cascade, this compound offers a potential therapeutic intervention for cancers characterized by aberrant pathway activation. This document details the cellular signaling pathways affected by this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), typically a RAF kinase; a MAP kinase kinase (MAP2K), MEK1 or MEK2; and a MAP kinase (MAPK), ERK1 or ERK2. Dysregulation of the MAPK/ERK pathway, often through mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic development.

This compound's Mechanism of Action

This compound is a hypothetical non-ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2). By binding to an allosteric pocket on the MEK1/2 proteins, this compound prevents their phosphorylation and activation by upstream RAF kinases. This, in turn, blocks the subsequent phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling and a reduction in the expression of proliferation-associated genes.

Visualizing the MAPK/ERK Signaling Pathway and this compound's Point of Intervention

Caption: MAPK/ERK signaling cascade with this compound's inhibition of MEK1/2.

Quantitative Data on this compound's Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC₅₀ (nM) | Assay Type |

| MEK1 | 1.2 | Biochemical Assay |

| MEK2 | 1.5 | Biochemical Assay |

| ERK1 | >10,000 | Biochemical Assay |

| ERK2 | >10,000 | Biochemical Assay |

| BRAF (V600E) | >10,000 | Biochemical Assay |

Table 2: Cellular Potency in Cancer Cell Lines

| Cell Line | Cancer Type | BRAF/RAS Status | EC₅₀ (nM) for p-ERK Inhibition | GI₅₀ (nM) for Growth Inhibition |

| A375 | Malignant Melanoma | BRAF V600E | 5.8 | 10.2 |

| HT-29 | Colorectal Cancer | BRAF V600E | 7.1 | 15.5 |

| HCT116 | Colorectal Cancer | KRAS G13D | 12.3 | 25.8 |

| Panc-1 | Pancreatic Cancer | KRAS G12D | 20.5 | 45.1 |

| MCF-7 | Breast Cancer | Wild-Type | >1,000 | >1,000 |

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol details the methodology for assessing the inhibition of ERK1/2 phosphorylation in response to this compound treatment in cultured cancer cells.

-

Cell Culture and Treatment:

-

Plate A375 cells in 6-well plates at a density of 5x10⁵ cells per well and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 12 hours.

-

Pre-treat the cells with varying concentrations of this compound (0, 1, 5, 10, 50, 100 nM) for 2 hours.

-

Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Visualizing the Western Blot Workflow

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Conclusion

The hypothetical molecule, this compound, demonstrates potent and selective inhibition of the MEK1/2 kinases, leading to the effective blockade of the MAPK/ERK signaling pathway. The data presented herein supports its potential as a targeted therapy for cancers with activating mutations in this cascade. The provided protocols offer a robust framework for further investigation into the cellular and molecular effects of this class of inhibitors. This guide serves as a template for the comprehensive documentation of novel therapeutic agents targeting cellular signaling pathways.

Initial Safety and Toxicity Profile of Pridefine: A Methodological and Mechanistic Overview

Disclaimer: Pridefine (also known as AHR-1118) is an investigational antidepressant that was studied in the late 1970s and early 1980s but was never commercially marketed. As a result, publicly available, detailed preclinical safety and toxicity data, including specific quantitative values (e.g., LD50, NOAEL) and comprehensive experimental protocols, are scarce. This document provides a general overview of the anticipated safety assessment framework for a compound of this class and details its known mechanism of action, in line with the available scientific literature.

Executive Summary

This compound is a balanced reuptake inhibitor of serotonin, dopamine, and norepinephrine.[1] While clinical trials suggested it was more tolerable than some tricyclic antidepressants of its era, a comprehensive, publicly accessible dossier of its initial safety and toxicity profile is not available.[1] This guide outlines the typical preclinical studies that would have been necessary for its development and describes its mechanism of action at the molecular level.

Anticipated Preclinical Safety and Toxicity Evaluation

A comprehensive preclinical safety and toxicity evaluation for a compound like this compound would typically involve a battery of in vitro and in vivo studies designed to identify potential hazards and establish a safe starting dose for human clinical trials. The following sections describe the general experimental protocols for such an assessment.

Acute Toxicity Studies

Objective: To determine the short-term toxicity of a single dose of the test substance and to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.

Typical Experimental Protocol:

-

Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Administration: The route of administration would reflect the intended clinical route (e.g., oral gavage).

-

Dose Levels: A range of single doses, including a vehicle control and at least three escalating dose levels, would be administered.

-

Observations: Animals would be monitored for a defined period (e.g., 14 days) for clinical signs of toxicity, effects on body weight, and mortality.

-

Endpoint: A primary endpoint is the determination of the LD50 (median lethal dose), though this is less common in modern studies, with more focus on dose-response relationships and identifying target organs through histopathology of major tissues and organs collected at the end of the study.

Repeated-Dose Toxicity Studies

Objective: To evaluate the toxicological effects of the test substance after repeated administration over a longer period, which is more representative of clinical use.

Typical Experimental Protocol:

-

Species: Similar to acute toxicity studies, one rodent and one non-rodent species.

-

Duration: The duration would depend on the intended duration of clinical trials (e.g., 28-day or 90-day studies).

-

Administration: Daily administration via the intended clinical route.

-

Dose Levels: At least three dose levels plus a vehicle control, with the highest dose intended to produce some evidence of toxicity.

-

Parameters Monitored: Comprehensive monitoring would include clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography (in non-rodents), clinical pathology (hematology, clinical chemistry, urinalysis), and, upon termination, organ weights and detailed histopathological examination of all major organs and tissues.

-

Endpoint: The primary endpoint is to identify a No-Observed-Adverse-Effect Level (NOAEL) and to characterize the dose-response relationship for any observed toxicities.

Genotoxicity Assays

Objective: To assess the potential of the test substance to cause damage to genetic material.

Typical Experimental Protocols:

-

In Vitro Tests:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

Mammalian Cell Chromosomal Aberration Test: To assess for structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells).

-

Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): To detect gene mutations in mammalian cells.

-

-

In Vivo Test:

-

Rodent Bone Marrow Micronucleus Test: To assess chromosomal damage in the bone marrow of treated animals (e.g., mice or rats).

-

Safety Pharmacology Studies

Objective: To investigate the potential for undesirable pharmacodynamic effects on major physiological systems.

Typical Experimental Protocol:

-

Core Battery Studies:

-

Central Nervous System (CNS): Evaluation of effects on behavior, motor activity, and coordination in rodents (e.g., using a Functional Observational Battery).

-

Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., conscious, telemetered dogs).

-

Respiratory System: Evaluation of effects on respiratory rate and tidal volume.

-

Quantitative Data Summary

Due to the age of the research and the fact that this compound was never marketed, specific quantitative toxicity data such as LD50 and NOAEL values from preclinical studies are not available in the public domain. The table below is a template illustrating how such data would typically be presented.

| Parameter | Species | Route of Administration | Value |

| LD50 (Single Dose) | Rat | Oral | Data Not Available |

| LD50 (Single Dose) | Dog | Oral | Data Not Available |

| NOAEL (28-Day Study) | Rat | Oral | Data Not Available |

| NOAEL (28-Day Study) | Dog | Oral | Data Not Available |

| Genotoxicity - Ames Test | - | - | Data Not Available |

| Genotoxicity - Micronucleus | Mouse | - | Data Not Available |

Mechanism of Action and Signaling Pathway

This compound functions as a balanced reuptake inhibitor of the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1]

Signaling Pathway of Monoamine Reuptake Inhibition

The diagram below illustrates the general mechanism of action for a monoamine reuptake inhibitor like this compound. In a typical neuron, after these neurotransmitters are released into the synaptic cleft to signal to the postsynaptic neuron, they are transported back into the presynaptic neuron by their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). This compound blocks these transporters, leading to an increased concentration of serotonin, dopamine, and norepinephrine in the synaptic cleft, thereby enhancing and prolonging their signaling to the postsynaptic neuron.

References

Methodological & Application

Pridefine: Unraveling a Chemical Enigma in the Laboratory

While the chemical entity known as Pridefine has been identified, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding its application and mechanism of action in a laboratory setting. At present, detailed experimental protocols, quantitative data, and established signaling pathways associated with this compound are not available in the public domain.

This absence of published research prevents the creation of detailed application notes and protocols as requested. For researchers, scientists, and drug development professionals, the responsible and ethical use of any chemical compound relies on a foundation of peer-reviewed data and established methodologies. Without this, any laboratory application would be purely speculative and potentially unsafe.

What is Known About this compound

Despite the absence of application-specific data, basic chemical information for this compound has been identified. This information is crucial for any initial assessment of the compound.

| Identifier | Value |

| Chemical Name | This compound |

| Systematic IUPAC Name | 3-(diphenylmethylene)-1-ethylpyrrolidine |

| CAS Number | 5370-41-2 |

| Molecular Formula | C₁₉H₂₁N |

| Molecular Weight | 263.38 g/mol |

This structural information provides a starting point for theoretical analysis and comparison with other known compounds. The diphenylmethylene and ethylpyrrolidine moieties may suggest potential, though unconfirmed, interactions with biological systems.

The Path Forward in Research

Given the current informational void, the following logical workflow would be necessary to establish a foundational understanding of this compound for laboratory use.

Caption: A logical workflow for the initial scientific investigation of a novel compound like this compound.

A Call for Foundational Research

The creation of detailed application notes, protocols, and data presentations for this compound is contingent upon the execution and publication of foundational scientific research. Without primary data from in vitro and in vivo studies, any attempt to define its use in a laboratory setting would be premature.

Researchers interested in this compound would need to embark on a systematic investigation to determine its biological activity, mechanism of action, and safety profile. As new research emerges and is published in peer-reviewed journals, the scientific community can begin to build the necessary body of knowledge to enable its effective and safe use in the laboratory.

Application Notes and Protocols for In Vivo Administration of Pridefine

Disclaimer: Publicly available information on "Pridefine" is limited.[1] The following application notes and protocols are presented as a detailed template for the in vivo evaluation of a novel small molecule inhibitor, using a hypothetical mechanism of action and a standard animal model for inflammatory disease. These protocols are intended for guidance and should be adapted based on the specific physicochemical properties of the compound and the research objectives.

Introduction

This compound is a small molecule drug with a monoisotopic molecular weight of 263.17 Da.[1] These application notes provide detailed protocols for the in vivo administration of this compound to evaluate its pharmacokinetic properties and efficacy in a preclinical model of rheumatoid arthritis. The protocols are designed for researchers in drug development and related scientific fields. All preclinical studies must adhere to Good Laboratory Practices (GLP).[2]

Hypothetical Mechanism of Action: JAK1/2 Inhibition

For the purpose of this guide, this compound is hypothesized to be a selective inhibitor of Janus kinases 1 and 2 (JAK1/2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity.[3][4][5] Dysregulation of this pathway is implicated in autoimmune diseases such as rheumatoid arthritis.[3] By inhibiting JAK1/2, this compound is presumed to block the phosphorylation and activation of STAT proteins, thereby downregulating the expression of inflammatory genes.

Signaling Pathway Diagram

Caption: Hypothetical this compound mechanism of action via inhibition of the JAK-STAT pathway.

In Vivo Experimental Protocols

The following protocols describe the evaluation of this compound in a murine model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis.[6][7][8]

This compound Formulation

Due to the poor aqueous solubility of many novel small molecules, appropriate formulation is critical for in vivo studies.[9][10][11] The following are example formulations for intravenous and oral administration.

3.1.1 Intravenous (IV) Formulation (for Pharmacokinetic Studies)

-

Weigh the required amount of this compound powder.

-

Dissolve this compound in a minimal amount of a suitable solvent such as DMSO.

-

Add a solubilizing agent, such as Kolliphor® HS 15 or Captisol®, to improve solubility.

-

Bring the solution to the final volume with sterile saline (0.9% NaCl), ensuring the final concentration of the organic solvent is within acceptable limits for animal administration (e.g., <10% DMSO).

-

Filter the final solution through a 0.22 µm sterile filter.

3.1.2 Oral (PO) Gavage Formulation (for Efficacy Studies)

-

Weigh the required amount of this compound powder.

-

Prepare a suspension vehicle. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while mixing continuously to create a homogenous suspension.

-

Ensure the suspension is continuously stirred during dosing to maintain homogeneity.

| Table 1: Example this compound Formulations | |

| Parameter | IV Formulation |

| Target Concentration | 1 mg/mL |

| Solvent System | 5% DMSO, 20% Captisol®, 75% Saline |

| Administration Route | Intravenous (Tail Vein) |

| Dosing Volume | 5 mL/kg |

| Parameter | Oral Formulation |

| Target Concentration | 5 mg/mL |

| Vehicle | 0.5% CMC, 0.1% Tween® 80 in Water |

| Administration Route | Oral Gavage |

| Dosing Volume | 10 mL/kg |

Pharmacokinetic (PK) Study in Mice

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.[12]

-

Animals: Use male CD-1 mice (8-10 weeks old).[12]

-

Acclimatization: Allow animals to acclimatize for at least 7 days in specific pathogen-free (SPF) conditions.[6][8]

-

Dosing:

-

IV Group: Administer this compound at 1 mg/kg via tail vein injection.

-

PO Group: Administer this compound at 10 mg/kg via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 30-50 µL) via saphenous or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

-

Analysis: Determine this compound concentrations in plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters using non-compartmental analysis.

| Table 2: Hypothetical Pharmacokinetic Parameters for this compound | ||

| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 2300 |

| Tmax (h) | 0.083 | 1.0 |

| AUC₀₋inf (ng·h/mL) | 1850 | 11200 |

| T½ (h) | 2.5 | 3.1 |

| Clearance (L/h/kg) | 0.54 | - |

| Volume of Distribution (L/kg) | 1.9 | - |

| Oral Bioavailability (%) | - | 60.5% |

Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is used to assess the anti-inflammatory and disease-modifying potential of this compound.[7][14][15]

-

Animals: Use DBA/1J mice (male, 8-10 weeks old), which are highly susceptible to CIA.[6][8]

-

CIA Induction:

-

Group Formation: Randomize mice into treatment groups (n=8-10 per group) once arthritis is established (typically around day 25-28).

-

Group 1: Vehicle Control (Oral Gavage)

-

Group 2: this compound (10 mg/kg, Oral Gavage, Once Daily)

-

Group 3: this compound (30 mg/kg, Oral Gavage, Once Daily)

-

Group 4: Positive Control (e.g., Methotrexate)

-

-

Treatment: Begin daily dosing from the day of group randomization for 14-21 days.

-

Efficacy Assessment:

-

Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=moderate swelling, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper every other day.

-

Body Weight: Monitor body weight as a measure of general health.

-

-

Terminal Procedures: At the end of the study, collect blood for cytokine analysis and hind paws for histological evaluation.

| Table 3: Hypothetical Efficacy Data for this compound in CIA Model | ||

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling Reduction (%) |

| Vehicle Control | 10.5 ± 1.2 | 0% |

| This compound (10 mg/kg) | 6.2 ± 0.8 | 41% |

| This compound (30 mg/kg) | 3.1 ± 0.5 | 70% |

| Positive Control | 4.5 ± 0.7 | 57% |

Experimental Workflow Visualization

Caption: Experimental workflow for the in vivo efficacy study of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Step 2: Preclinical Research | FDA [fda.gov]

- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction - Wikipedia [en.wikipedia.org]

- 5. genscript.com [genscript.com]

- 6. chondrex.com [chondrex.com]

- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. admescope.com [admescope.com]

- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 15. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

Application Notes and Protocols for Pridefine in Cancer Research Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pridefine is a novel, potent, and selective small molecule inhibitor of the KEAP1-NRF2 protein-protein interaction. Under normal physiological conditions, Kelch-like ECH-associated protein 1 (KEAP1) acts as a negative regulator of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that plays a crucial role in the cellular antioxidant response. In several cancer types, the NRF2 pathway is constitutively activated, leading to enhanced cell survival, proliferation, and resistance to chemotherapy and radiotherapy. This compound disrupts the KEAP1-mediated ubiquitination and subsequent proteasomal degradation of NRF2, leading to the accumulation and nuclear translocation of NRF2. This targeted accumulation of NRF2 in cancer cells with an already compromised proteasomal system leads to supraphysiological levels of NRF2, inducing a state of oxidative stress that paradoxically triggers apoptotic cell death. This unique mechanism of action makes this compound a promising therapeutic candidate for a range of solid tumors exhibiting NRF2 pathway hyperactivation.

These application notes provide an overview of the use of this compound in various cancer research models, including recommended protocols for in vitro and in vivo studies.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | NRF2 Status | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | High | 50 |

| H460 | Non-Small Cell Lung Cancer | High | 75 |

| MCF7 | Breast Cancer | Normal | >10,000 |

| MDA-MB-231 | Breast Cancer | High | 120 |

| HCT116 | Colorectal Cancer | Normal | >10,000 |

| SW480 | Colorectal Cancer | High | 95 |

| U87 | Glioblastoma | High | 250 |

| BEAS-2B | Normal Bronchial Epithelial | Normal | >20,000 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| A549 (NSCLC) | Vehicle | 0 | +2.5 |

| This compound (10 mg/kg) | 45 | -1.0 | |

| This compound (25 mg/kg) | 78 | -3.2 | |

| MDA-MB-231 (Breast) | Vehicle | 0 | +3.1 |

| This compound (10 mg/kg) | 38 | -0.5 | |

| This compound (25 mg/kg) | 65 | -2.8 | |

| SW480 (Colorectal) | Vehicle | 0 | +1.8 |

| This compound (10 mg/kg) | 41 | -1.2 | |

| This compound (25 mg/kg) | 72 | -3.5 |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, H460, MCF7, MDA-MB-231, HCT116, SW480, U87)

-

Normal cell line (e.g., BEAS-2B)

-

Complete growth medium (specific to each cell line)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 100 µM. A vehicle control (DMSO) should also be included.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for NRF2 Accumulation

Objective: To assess the effect of this compound on the accumulation of NRF2 protein.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-NRF2, anti-KEAP1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A549 cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 6 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

A549 cancer cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (e.g., 10 mg/kg and 25 mg/kg) or vehicle solution to the mice daily via oral gavage.

-

Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice every 2-3 days.

-

Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Measuring the Efficacy of Pridefine: Application Notes and Protocols for a Novel Monoamine Oxidase Inhibitor

Disclaimer: The following application notes and protocols are based on the hypothesis that Pridefine is a monoamine oxidase inhibitor (MAOI), a class of drugs known for their antidepressant effects.[1][2][3] As of late 2025, specific public data on this compound's mechanism of action is limited. Therefore, the methodologies presented here are established techniques for evaluating the efficacy of MAOIs and should be adapted and validated for this compound as more information becomes available.

Introduction

Monoamine oxidase (MAO) is a critical enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of action for the antidepressant effects of MAOIs.[4] This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound, a putative MAOI.

These protocols are intended for researchers, scientists, and drug development professionals. They provide methodologies for key experiments, guidance on data presentation, and visualizations of relevant pathways and workflows.

In Vitro Efficacy Assessment

In vitro assays are fundamental for determining the direct inhibitory activity of this compound on MAO enzymes and for characterizing its cellular effects.[5][6]

Direct Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the two major MAO isoforms, MAO-A and MAO-B.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer.

-

Prepare a solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

-

-

Assay Procedure:

-

Add assay buffer, this compound (at various concentrations), and the MAO enzyme to the wells of a 96-well plate.

-

Incubate for a specified time at 37°C to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate for a further period at 37°C.

-

Stop the reaction and measure the fluorescence or absorbance of the product.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to a vehicle control.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | Target | IC50 (nM) |

| This compound | MAO-A | Example: 50 |

| This compound | MAO-B | Example: 800 |

| Moclobemide (Control) | MAO-A | Example: 200 |

| Selegiline (Control) | MAO-B | Example: 10 |

Cellular Monoamine Oxidase Activity Assay

This assay measures the ability of this compound to inhibit MAO activity within a cellular context, providing insights into its cell permeability and intracellular target engagement.

Experimental Protocol:

-

Cell Culture:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO) in appropriate media.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration.

-

-

Cell Lysis:

-

Wash and lyse the cells to release intracellular proteins, including MAO.

-

-

MAO Activity Measurement:

-

Perform a similar enzymatic assay as described in the direct enzyme inhibition assay using the cell lysates.

-

-

Data Analysis:

-

Determine the cellular IC50 value for this compound.

-

Data Presentation:

| Compound | Cell Line | Cellular IC50 (nM) |

| This compound | SH-SY5Y | Example: 150 |

| Phenelzine (Control) | SH-SY5Y | Example: 300 |

In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating the therapeutic potential of this compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties.[7][8][9][10]

Rodent Models of Depression

Animal models are instrumental in predicting the antidepressant efficacy of novel compounds.[7]

a) Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant activity. It is based on the principle that antidepressants reduce the immobility time of rodents when placed in an inescapable cylinder of water.

Experimental Protocol:

-

Animal Acclimation:

-

Acclimate male mice or rats to the housing facility for at least one week.

-

-

Drug Administration:

-

Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified number of days.

-

-

Test Procedure:

-

Place each animal in a glass cylinder filled with water (25°C) for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test.

-

-

Data Analysis:

-

Compare the mean immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

b) Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral despair model where antidepressant compounds decrease the time an animal remains immobile when suspended by its tail.

Experimental Protocol:

-

Animal Acclimation and Drug Administration:

-

Follow the same procedures as for the FST.

-

-

Test Procedure:

-

Suspend each mouse by its tail using adhesive tape for a 6-minute session.

-

Record the duration of immobility.

-

-

Data Analysis:

-

Compare the mean immobility time between the this compound-treated groups and the vehicle control group.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Immobility Time (s) ± SEM (FST) | Mean Immobility Time (s) ± SEM (TST) |

| Vehicle Control | - | Example: 150 ± 10 | Example: 180 ± 12 |

| This compound | 10 | Example: 100 ± 8 | Example: 120 ± 9 |

| This compound | 30 | Example: 75 ± 6 | Example: 80 ± 7 |

| Fluoxetine (Control) | 20 | Example: 80 ± 7 | Example: 90 ± 8 |

| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |

Ex Vivo Brain Analysis

Following behavioral testing, ex vivo analysis of brain tissue can confirm target engagement and elucidate the neurochemical effects of this compound.

Experimental Protocol:

-

Tissue Collection:

-

Measurement of MAO Inhibition:

-

Prepare brain homogenates and measure MAO-A and MAO-B activity as described in the in vitro assays to determine the degree of enzyme inhibition in vivo.

-

-

Neurotransmitter Level Analysis:

-

Use techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of serotonin, dopamine, norepinephrine, and their metabolites in the brain homogenates.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Brain MAO-A Inhibition (%) | Brain Serotonin Level (ng/g tissue) |

| Vehicle Control | - | 0 | Example: 500 ± 30 |

| This compound | 10 | Example: 45 ± 5 | Example: 750 ± 40 |

| This compound | 30 | Example: 85 ± 7 | Example: 1100 ± 60** |

| p<0.05, ***p<0.001 vs. Vehicle Control |

Visualizations

Signaling Pathway of Monoamine Oxidase

Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of this compound in rodent models.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and tolerability of monoamine oxidase inhibitors for the treatment of depressive episodes in mood disorders: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reducing the Burden of Difficult-to-Treat Major Depressive Disorder: Revisiting Monoamine Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]